molecular formula C19H19N5O2S B6557381 5-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 1040644-85-6

5-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B6557381
CAS RN: 1040644-85-6
M. Wt: 381.5 g/mol
InChI Key: QEJHASBCHXJMAW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indole, a triazole, and a dihydropyridinone. Indoles are a class of compounds that are part of many biologically active molecules . Triazoles are another class of compounds that are often used in medicinal chemistry due to their stability and versatility .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the indole portion of the molecule could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

The compound , (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. Its structure was confirmed through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This compound serves as a valuable intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .

Pharmacological Properties

Interaction with RCAR/(PYR/PYL) Receptor Proteins: Di-N,1-substituted 1-(indolin-5-yl)methanamines have been identified as promising structures that interact with RCAR/(PYR/PYL) receptor proteins. Some indolinylmethyl sulfonamides exhibit strong affinity for these receptor proteins in wheat, comparable to or even better than that of the essential plant hormone abscisic acid (ABA) . Further exploration of this compound’s binding properties and potential therapeutic applications is warranted.

Medicinal Chemistry

Anti-Tubercular Activity: While specific studies on this compound are limited, related imidazole-containing compounds have been evaluated for anti-tubercular activity. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives were synthesized and tested against Mycobacterium tuberculosis strains . Investigating similar properties for our compound could be worthwhile.

Bioactivity

Cytotoxic Effects: Novel 1,2,4-triazole derivatives, including those with a 2,4-difluoro group at the phenyl moiety, have demonstrated cytotoxic effects . Exploring the cytotoxic potential of our compound may reveal additional therapeutic applications.

Future Directions

Further studies could be conducted to determine the potential applications of this compound. Given the presence of biologically active functional groups, it could be of interest in fields such as medicinal chemistry or pharmacology .

properties

IUPAC Name

5-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-22-11-14(7-8-16(22)25)18-20-21-19(23(18)2)27-12-17(26)24-10-9-13-5-3-4-6-15(13)24/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHASBCHXJMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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